(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate
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Overview
Description
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is a complex organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of both perfluorophenoxy and phenoxy groups attached to a phosphoryl amino propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phosphoryl amino propanoate backbone, followed by the introduction of the perfluorophenoxy and phenoxy groups. Common reagents used in these reactions include phosphorus trichloride, phenol, and perfluorophenol. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenoxy or perfluorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield phosphoryl derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a variety of substituted phosphoramidates .
Scientific Research Applications
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction is mediated by the phosphoryl and amino groups, which form strong hydrogen bonds and electrostatic interactions with the target enzyme. The perfluorophenoxy and phenoxy groups contribute to the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate: This compound shares a similar phosphoryl amino propanoate backbone but differs in the substituents attached to the phosphoryl group.
Fosgemcitabine palabenamide: Another phosphoramidate compound with potential therapeutic applications, particularly in cancer treatment.
Uniqueness
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate is unique due to the presence of both perfluorophenoxy and phenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Biological Activity
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, also known by its CAS number 1334513-02-8, is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H17F5NO5P, with a molecular weight of 453.30 g/mol. It features a complex structure that includes a phosphoryl group, which is crucial for its biological activity. The presence of perfluorophenoxy and phenoxy groups contributes to its unique properties, potentially enhancing its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H17F5NO5P |
Molecular Weight | 453.30 g/mol |
Number of Heavy Atoms | 30 |
Number of Aromatic Heavy Atoms | 12 |
Number of Rotatable Bonds | 9 |
Number of H-bond Acceptors | 11 |
Number of H-bond Donors | 1 |
Research indicates that the phosphoryl moiety in this compound may interact with various biological pathways. The compound is hypothesized to act as an inhibitor in certain enzymatic processes, potentially affecting cellular signaling pathways and metabolic processes.
Biological Activity
- Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity. For instance, its structural analogs have shown effectiveness against viral infections in vitro and in vivo, particularly in models involving HIV and other retroviruses .
- Enzymatic Inhibition : The compound may serve as an inhibitor for specific enzymes involved in phosphorylation processes. This inhibition could disrupt the replication cycle of certain pathogens, making it a candidate for further investigation in antiviral therapies .
- Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including good absorption and long half-lives in biological systems. This suggests that this compound could maintain effective concentrations in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
- Study on Antiviral Efficacy : A study demonstrated that related phosphonamidates showed significant antiviral activity against HIV-1 strains in vitro, suggesting a potential role for this compound in developing new antiviral agents .
- Enzyme Interaction Studies : Research has focused on the interaction between phosphonamidates and various kinases, revealing that these compounds can modulate enzymatic activity, which may have implications for cancer treatment strategies .
Properties
CAS No. |
1334513-02-8 |
---|---|
Molecular Formula |
C18H17F5NO5P |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
propan-2-yl 2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10?,30-/m0/s1 |
InChI Key |
MIILDBHEJQLACD-NEMWGWKISA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Isomeric SMILES |
CC(C)OC(=O)C(C)N[P@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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